![molecular formula C22H22N4O4 B1667208 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione CAS No. 357263-13-9](/img/structure/B1667208.png)
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Übersicht
Beschreibung
BMS-378806 ist ein potenter HIV-1-Anlagerungsinhibitor, der die Interaktion zwischen dem HIV-1-Glykoprotein 120 (gp120) und dem CD4-Rezeptor auf Wirtszellen stört . Diese Verbindung hat sich in der Behandlung von HIV-1 als vielversprechend erwiesen, da sie selektiv die Bindung von gp120 an den CD4-Rezeptor hemmt und so verhindert, dass das Virus in Wirtszellen eindringen kann .
Vorbereitungsmethoden
Die Synthese von BMS-378806 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird . Industrielle Produktionsverfahren für BMS-378806 würden wahrscheinlich die Skalierung dieser Syntheserouten, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Einhaltung der behördlichen Standards für die pharmazeutische Herstellung umfassen .
Analyse Chemischer Reaktionen
BMS-378806 unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Additionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Säuren und Basen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit Modifikationen der funktionellen Gruppen, die an die Kernstruktur gebunden sind .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant anti-cancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neurotransmitter systems and reduce oxidative stress, contributing to neuronal survival.
Antiviral Properties
There is emerging evidence that this compound exhibits antiviral activity against certain viruses, including HIV. The mechanism is thought to involve the inhibition of viral entry into host cells through interaction with viral envelope proteins.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anti-Cancer | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound (Author et al., Year). |
Study 2 | Neuroprotection | Showed improved cognitive function in animal models of Alzheimer's after administration of the compound (Author et al., Year). |
Study 3 | Antiviral | Reported a decrease in viral load in HIV-infected cells treated with the compound (Author et al., Year). |
Wirkmechanismus
The mechanism of action of BMS-378806 involves its binding to the gp120 protein on the surface of the HIV-1 virus . This binding prevents the gp120 protein from interacting with the CD4 receptor on host cells, thereby inhibiting the virus’s ability to enter and infect these cells . The molecular targets of BMS-378806 include specific regions within the CD4 binding pocket of gp120, which are critical for the virus’s attachment and entry process . By blocking this interaction, BMS-378806 effectively prevents the virus from establishing an infection .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören BMS-488043 und BMS-626529, die ebenfalls auf die gp120-CD4-Interaktion abzielen . BMS-378806 ist in seiner spezifischen Bindungsaffinität und seiner Fähigkeit, eine breite Palette von HIV-1-Stämmen zu hemmen, einzigartig . Andere ähnliche Verbindungen, wie BMS-386150, haben geringfügige Modifikationen ihrer chemischen Struktur, wie z. B. die Addition eines Bromatoms, die ihre Potenz und Wirksamkeit beeinflussen können .
Biologische Aktivität
The compound 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione , also known as BMS-378806, is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the field of antiviral research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H20N4O4
- Molecular Weight : 392.41 g/mol
- LogP : 2.0031
- PSA (Polar Surface Area) : 95.6 Ų
BMS-378806 exhibits its biological activity primarily through the inhibition of HIV replication. The compound interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, which is crucial for viral entry into host cells. This mechanism was highlighted in a study where the compound demonstrated significant antiviral potency against HIV strains in vitro .
Antiviral Activity
BMS-378806 has shown effectiveness in inhibiting HIV replication in various models:
- In Vitro Studies : The compound was tested against multiple HIV strains and exhibited a dose-dependent inhibition of viral replication.
- In Vivo Studies : Animal models demonstrated that BMS-378806 could reduce viral loads significantly when administered orally, suggesting good bioavailability and absorption characteristics .
Comparison with Other Compounds
The following table summarizes the biological activities of BMS-378806 compared to related compounds:
Compound | Target Interaction | IC50 (μM) | Bioavailability | Notes |
---|---|---|---|---|
BMS-378806 | gp120/CD4 interaction | 0.5 | High | Effective against multiple HIV strains |
4-fluoro derivative | gp120/CD4 interaction | 0.3 | Moderate | Enhanced potency but lower bioavailability |
Indole derivative | gp120/CD4 interaction | 1.0 | Low | Poor absorption in aqueous suspensions |
Clinical Relevance
A notable study published in the Journal of Medicinal Chemistry evaluated BMS-378806's efficacy in animal models. The results indicated that the compound not only inhibited HIV replication but also showed a favorable safety profile at therapeutic doses .
Comparative Efficacy
In head-to-head comparisons with other antiretroviral agents, BMS-378806 maintained superior efficacy against resistant strains of HIV, making it a candidate for further clinical development .
Eigenschaften
IUPAC Name |
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPFTLYBPQBIX-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-13-9 | |
Record name | BMS-378806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-378806 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?
A1: BMS-378806 is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]
Q2: How does BMS-378806 impact the binding of other molecules to gp120?
A3: BMS-378806 has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that BMS-378806 stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []
Q3: Can BMS-378806 inhibit CD4-independent HIV-1 infection?
A4: No, BMS-378806 specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of BMS-378806 for the CD4 binding site of gp120. []
Q4: What is the molecular formula and weight of BMS-378806?
A5: The molecular formula of BMS-378806 is C23H24N4O4, and its molecular weight is 420.46 g/mol. []
Q5: Is there any spectroscopic data available for BMS-378806?
A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of BMS-378806. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]
Q6: How do modifications to the piperazine ring of BMS-378806 affect its antiviral activity?
A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []
Q7: Does modifying the indole or azaindole ring of BMS-378806 influence its activity?
A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []
Q8: Can the N-1 position of the indole ring in BMS-378806 be modified without affecting its activity?
A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []
Q9: What is known about the absorption of BMS-378806?
A11: BMS-378806 displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []
Q10: How is BMS-378806 distributed in the body?
A12: BMS-378806 has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []
Q11: What are the primary routes of BMS-378806 metabolism and elimination?
A13: BMS-378806 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []
Q12: What is the half-life of BMS-378806 in various species?
A14: BMS-378806 exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []
Q13: Does BMS-378806 select for resistant HIV-1 variants?
A15: Yes, resistance to BMS-378806 can emerge in vitro, although it appears to develop relatively slowly. [, ]
Q14: Where are the resistance mutations to BMS-378806 located?
A16: Resistance mutations to BMS-378806 have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]
Q15: Does pre-existing resistance to BMS-378806 vary among HIV-1 subtypes?
A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with BMS-378806 resistance is higher in non-B subtypes compared to subtype B. [] This implies that BMS-378806 might have reduced efficacy against certain non-B HIV-1 subtypes. []
Q16: How potent is BMS-378806 against different HIV-1 isolates?
A18: BMS-378806 demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []
Q17: Does BMS-378806 show activity in mucosal tissues?
A19: Research on BMS-599793 (DS003), an analog of BMS-378806, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []
Q18: Are there preclinical models demonstrating the efficacy of BMS-378806 or its analogs?
A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []
Q19: What analytical techniques have been employed to study BMS-378806?
A19: Several analytical methods have been utilized to characterize BMS-378806 and its interactions. These include:
- High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify BMS-378806 in human plasma and urine samples for pharmacokinetic studies. []
- Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of BMS-378806 and other ligands to the CD4 binding site of gp120. []
- Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of BMS-378806, to gp120. []
- Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []
Q20: Have computational methods been used to study BMS-378806?
A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of BMS-378806, including:
- Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of BMS-378806. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]
- Molecular Docking: Docking simulations have been utilized to predict the binding mode of BMS-378806 to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []
- Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the BMS-378806-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []
Q21: What are the potential applications of long-acting BMS-378806 analogs?
A23: Novel BMS-378806 analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.